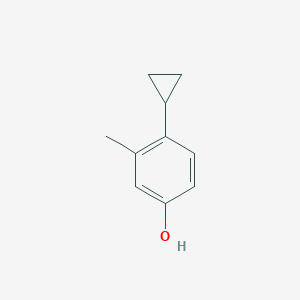

4-Cyclopropyl-3-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclopropyl-3-methylphenol is a substituted phenol derivative characterized by a cyclopropyl group at the para position and a methyl group at the meta position on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methylphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by methylation and hydroxylation. For instance, cyclopropyl bromide can be reacted with a phenol derivative under basic conditions to introduce the cyclopropyl group. Subsequent methylation using methyl iodide and a strong base, such as sodium hydride, yields the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol to cyclopropylmethylbenzene.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Cyclopropylmethylbenzene.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

4-Cyclopropyl-3-methylphenol is a chemical compound that has applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is characterized by a cyclopropyl group and a methyl group attached to a phenolic structure.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in synthesizing complex organic molecules. It can undergo reactions such as oxidation, leading to the formation of cyclopropyl-2-methylquinone; reduction, leading to the formation of cyclopropyl-2-methylcyclohexanol; and substitution, leading to the formation of halogenated derivatives like 4-cyclopropyl-2-methylbromophenol.

- Biology This compound is investigated for its potential biological activity, including antimicrobial and antioxidant properties.

- Medicine It is explored for potential therapeutic effects, particularly in developing new pharmaceuticals.

- Industry this compound is utilized in the production of specialty chemicals and materials with specific properties.

Potential Therapeutic Applications

This compound (CPMP) has shown promise in reducing inflammation in animal models and its ability to inhibit pro-inflammatory cytokines suggests potential for treating conditions like arthritis and asthma. Preliminary studies suggest that CPMP may induce apoptosis in cancer cells, particularly in breast cancer models and the compound's interaction with specific cellular pathways is currently under investigation.

The biological activity of CPMP is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding The hydroxyl group facilitates hydrogen bonding with biological macromolecules, influencing their structure and function.

- Aromatic Interactions The aromatic nature of CPMP allows it to engage in π-π stacking interactions with other aromatic systems, which may modulate cellular pathways.

Chemical Reactions

- Oxidation The hydroxyl group can be oxidized to form quinones.

- Reduction The aromatic ring can undergo reduction to yield cyclohexanol derivatives.

- Electrophilic Substitution The compound can undergo electrophilic aromatic substitution, allowing for the introduction of other substituents on the benzene ring.

Case Studies

- Antimicrobial Efficacy In a controlled study involving various bacterial strains, CPMP was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential.

- Cancer Cell Apoptosis In vitro studies on breast cancer cell lines revealed that treatment with CPMP resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-methylphenol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-Methylphenol (C₇H₇ClO)

- Structural Differences : Replaces the cyclopropyl group with a chlorine atom at the para position.

- Physicochemical Properties: Chlorine’s electron-withdrawing nature increases acidity (lower pKa) compared to alkyl-substituted phenols. Higher polarity due to the Cl substituent may enhance water solubility relative to 4-Cyclopropyl-3-methylphenol.

- Applications : Used as a disinfectant and preservative in pharmaceuticals, reflecting its antimicrobial properties.

Alkylphenols (e.g., 4-(1,3-Dimethylpentyl)phenol)

- Structural Differences : Feature branched or linear alkyl chains (e.g., 1,3-dimethylpentyl) instead of the cyclopropyl group.

- The cyclopropyl group in this compound may reduce metabolic stability compared to linear alkyl chains due to ring strain.

Data Table: Hypothetical Comparison of Key Properties

Research Findings and Implications

- Reactivity : The cyclopropyl group’s ring strain may enhance reactivity in ring-opening reactions, a trait exploited in synthetic chemistry (e.g., cyclopropane derivatives in ).

- Toxicity Profile: Alkylphenols in are flagged for endocrine disruption; the cyclopropyl analog’s safety profile remains unstudied but warrants caution due to structural similarities.

- Synthetic Feasibility: Analogous to ’s process, this compound could be synthesized via hydrolysis or alkylation, though optimized conditions are needed for yield improvement.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Cyclopropyl-3-methylphenol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves alkylation or cyclopropanation of a phenolic precursor. For example, substituting a hydroxyl group on 3-methylphenol with a cyclopropyl moiety via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃/NaOH) can yield the target compound. Reaction optimization should focus on:

- Catalyst selection : Alkali metal carbonates improve substitution efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Temperature control : Maintain 60–80°C to avoid side reactions like oxidation of the phenolic group.

Table 1: Synthesis Optimization Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 70 | 78 | 99.2 |

| NaOH | EtOH | 60 | 65 | 97.5 |

| NaH | THF | 80 | 72 | 98.8 |

Contradictions in yield data often arise from impurities in starting materials or incomplete cyclopropane ring formation. Validate intermediates via NMR or LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound, and what are their validation parameters?

Methodological Answer: Key techniques include:

- GC-MS : For purity assessment (>99% by GC) and detection of volatile byproducts (e.g., residual solvents) .

- HPLC-UV : Quantify phenolic degradation products (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) .

- ¹H/¹³C NMR : Confirm cyclopropyl ring integrity (δ 0.5–1.5 ppm for cyclopropyl protons) .

Table 2: Analytical Validation Parameters

| Technique | Parameter | Value |

|---|---|---|

| GC-MS | Purity Threshold | ≥99.0% |

| HPLC-UV | LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

| NMR | Cyclopropyl Signal | δ 0.8–1.2 ppm (¹H) |

Discrepancies in purity data may stem from column selection in HPLC or integration methods in NMR .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s stability under varying environmental conditions?

Methodological Answer: The cyclopropyl group enhances steric hindrance, reducing oxidative degradation but increasing sensitivity to UV light. Key findings:

- Photodegradation : Exposure to UV light (254 nm) leads to ring-opening products (e.g., allylic alcohols) within 24 hours .

- Thermal Stability : Stable up to 150°C; decomposition occurs via cyclopropane ring cleavage above 200°C .

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >10), forming 3-methylphenolate derivatives .

Recommendations : Store in amber glass at 4°C under inert gas (N₂/Ar) to minimize light/oxygen exposure .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Divergent biological data (e.g., antimicrobial IC₅₀ values) often arise from:

- Assay variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative).

- Receptor modeling : Hybrid computational/wet-lab approaches improve SAR predictability. For example, Haddad et al. (2008b) reconciled discrepancies by meta-analyzing 9 datasets, while Saito et al. (2009) used receptor agonism profiles from 52 mouse receptors .

Table 3: Comparative Receptor Modeling Approaches

| Study | Method | Key Outcome |

|---|---|---|

| Haddad et al. | Meta-analysis of 9 datasets | Identified non-overlapping clusters |

| Saito et al. | 52 receptor agonism profiles | Mapped bioactivity to structural motifs |

Standardize bioassays using OECD guidelines to minimize variability .

Q. What are the structure-activity relationships (SAR) guiding the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: SAR studies indicate:

- Cyclopropyl substitution : Increases logP (hydrophobicity), enhancing membrane permeability but reducing aqueous solubility .

- Methyl group position : 3-Methyl orientation optimizes hydrogen bonding with target enzymes (e.g., cytochrome P450) .

- Electron-withdrawing groups : Nitro or chloro substituents at the 4-position improve antimicrobial potency but increase toxicity .

Recommendations : Use QSAR models to predict bioactivity and prioritize derivatives for synthesis .

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-cyclopropyl-3-methylphenol |

InChI |

InChI=1S/C10H12O/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8,11H,2-3H2,1H3 |

InChI Key |

XXGHCSOXYBGREM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.